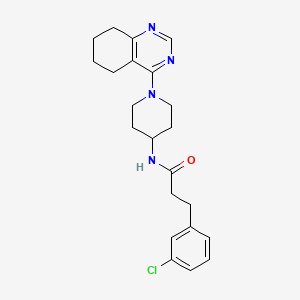
3-(3-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C22H27ClN4O and its molecular weight is 398.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
- Novel 4(3H)-quinazolinone derivatives, which are structurally similar to your compound of interest, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
- Piperidine derivatives with a quinazoline ring system have shown potential as antihypertensive agents (Takai et al., 1986).
Antimicrobial and Anticancer Properties
- Some new 2-chloro-3-hetarylquinolines have been synthesized and tested for their antibacterial and anticancer activity, demonstrating the potential medical applications of quinazoline derivatives (Bondock & Gieman, 2015).
- A novel quinazolinone derivative has been synthesized with potential antimicrobial activity, highlighting the broad scope of these compounds in pharmaceutical research (Desai et al., 2007).
Pharmacological Properties and Drug Design
- Quinazoline derivatives have been evaluated for their antitumor activity, and some have shown promising results as potential anticancer agents (Al-Suwaidan et al., 2016).
- Research on the synthesis and evaluation of heterocyclic carboxamides, including quinazoline derivatives, as potential antipsychotic agents, illustrates their importance in developing new treatments for mental health disorders (Norman et al., 1996).
Molecular Interaction Studies
- Detailed studies on molecular interactions, such as those of pyrazole-3-carboxamide derivatives with cannabinoid receptors, provide insight into the potential therapeutic applications of these compounds (Shim et al., 2002).
Structural and Chemical Analysis
- The synthesis and structural analysis of new quinazoline derivatives contribute to understanding the chemical properties and potential applications of these compounds in various fields (Eynde et al., 1993).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O/c23-17-5-3-4-16(14-17)8-9-21(28)26-18-10-12-27(13-11-18)22-19-6-1-2-7-20(19)24-15-25-22/h3-5,14-15,18H,1-2,6-13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPNZHXOEDNOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

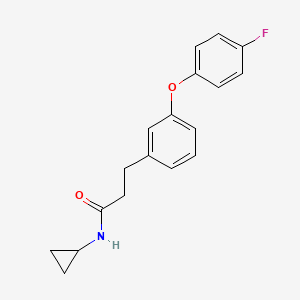
![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2719391.png)

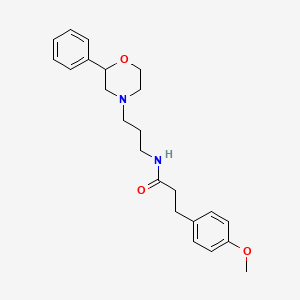
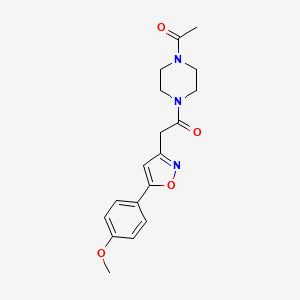
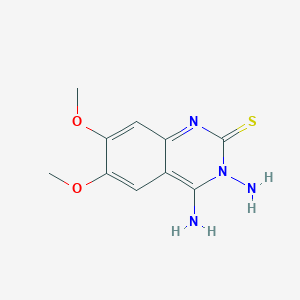
![6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2719400.png)

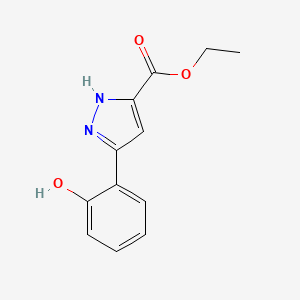
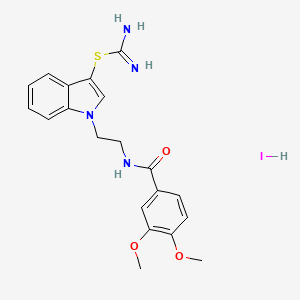
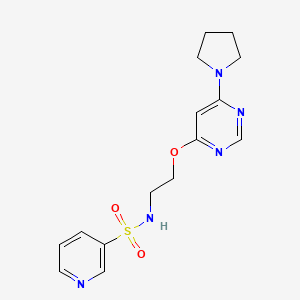
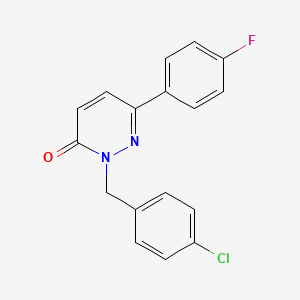
![(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719410.png)
![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)